N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide
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Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide, also known as ITD-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Thioamides and Anti-Inflammatory Properties
- Thionamides, including compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide, have been explored for their anti-inflammatory and immunosuppressive properties. Studies have shown that these compounds can inhibit the synthesis of proinflammatory cytokines and reduce DNA binding of nuclear factor-kappaB (NF-κB), a critical transcription factor in inflammation (Humar et al., 2008).
Cannabinoid Receptor Modulation
- Research on indole-2-carboxamides, which share a structural similarity with N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide, has revealed their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). This includes the optimization of chemical functionalities to improve binding affinity and cooperativity (Khurana et al., 2014).
Novel Hybrid Scaffolds and Urease Inhibition
- Novel indole-based oxadiazole scaffolds, structurally related to the compound , have been synthesized and shown to be potent inhibitors of the urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).
Anticonvulsant Properties
- Isatin coupled with thiazolidin-4-one derivatives, which are structurally similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide, have been synthesized and shown to possess anticonvulsant properties, suggesting potential applications in the treatment of seizure disorders (Nikalje et al., 2015).
Antiviral Applications
- Derivatives of indole compounds, akin to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide, have been investigated for their antiviral properties, particularly against influenza and other respiratory infections (Harnden et al., 1979).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUHOQQWDCVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide |
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